molecular formula C16H12FN3O3S2 B386261 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 312749-53-4

2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B386261
CAS No.: 312749-53-4
M. Wt: 377.4g/mol
InChI Key: YCNXAHKLHTZJIF-UHFFFAOYSA-N
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Description

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular formula of C16H12FN3O3S2 and a molecular weight of 377.4 g/mol.

Preparation Methods

The synthesis of 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide moiety. The specific synthetic routes and reaction conditions are proprietary to Takeda Pharmaceutical Company and are not publicly disclosed. Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific chemical structure and mechanism of action. Similar compounds include:

    N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Known for its anti-inflammatory and analgesic activities.

    N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Exhibits similar therapeutic potentials.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNXAHKLHTZJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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